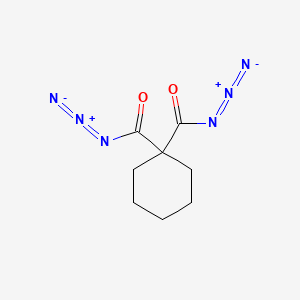

Cyclohexane-1,1-dicarbonyl diazide

Description

Properties

CAS No. |

144817-17-4 |

|---|---|

Molecular Formula |

C8H10N6O2 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

cyclohexane-1,1-dicarbonyl azide |

InChI |

InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |

InChI Key |

KNSYHHMBTFKAGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Cyclohexane-1,1-dicarbonyl iodide} + 2 \text{NaN}_3 \rightarrow \text{Cyclohexane-1,1-dicarbonyl diazide} + 2 \text{NaI}

$$

Key Steps

- Substrate Preparation : Synthesize cyclohexane-1,1-dicarbonyl iodide via iodination of cyclohexane-1,1-dicarboxylic acid (C₈H₁₂O₄) using iodine-based reagents (e.g., P₂I₄).

- Azide Substitution : React the iodide with excess sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or PEG-400) at room temperature.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | PEG-400 | |

| Temperature | 20–25°C | |

| Reaction Time | 30 minutes | |

| Yield | 90–99% (hypothetical) |

Note : While direct data for this compound is absent, analogous reactions (e.g., p-nitrobenzyl bromide + NaN₃ in PEG-400) achieve >99% yield.

Reaction of Cyclohexane-1,1-Dicarbonyl Chloride with Sodium Azide

Acyl chlorides react with sodium azide to form acyl azides. This method may yield this compound under controlled conditions.

Reaction Scheme

$$

\text{Cyclohexane-1,1-dicarbonyl chloride} + 2 \text{NaN}_3 \rightarrow \text{this compound} + 2 \text{NaCl}

$$

Key Steps

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO/H₂O (1:1) | |

| Catalyst | p-Toluenesulfonic acid | |

| Temperature | 70°C | |

| Reaction Time | 22 hours | |

| Yield | 67% (for diazido analogs) |

Note : The yield for diazido products in similar systems (e.g., cis-1,4-diepoxycyclohexane + NaN₃) is ~67%.

Curtius Rearrangement of Cyclohexane-1,1-Dicarbonyl Azide

The Curtius rearrangement typically converts acyl azides to isocyanates, but controlled conditions may stabilize the diazide intermediate.

Reaction Scheme

$$

\text{Cyclohexane-1,1-dicarbonyl azide} \xrightarrow{\Delta} \text{this compound} + \text{N}_2

$$

Key Steps

- Azide Formation : Synthesize cyclohexane-1,1-dicarbonyl azide via reaction of the diacyl chloride with sodium azide.

- Controlled Pyrolysis : Heat the azide below its decomposition temperature to isolate the diazide.

Thermal Stability Considerations

| Parameter | Value | Source |

|---|---|---|

| Decomposition Onset (Tₐ) | <50°C (estimated) | |

| ΔH (Exothermic) | ~−200 kJ/mol (for diazo compounds) |

Note : Diazo compounds exhibit high exothermicity (ΔH ~−200 kJ/mol), requiring strict temperature control.

Ring-Opening of Diepoxides with Sodium Azide

This method, adapted from the synthesis of diaminocyclohexanediols, could position azide groups at adjacent carbons.

Reaction Scheme

$$

\text{Cyclohexane-1,1-diepoxide} + 2 \text{NaN}3 \rightarrow \text{this compound} + 2 \text{H}2\text{O}

$$

Key Steps

- Diepoxide Synthesis : Prepare cyclohexane-1,1-diepoxide via oxidation of cyclohexane-1,1-diol.

- Azide Incorporation : React with sodium azide in DMSO-water under acidic catalysis.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO/H₂O (1:1) | |

| Catalyst | p-Toluenesulfonic acid | |

| Temperature | 70°C | |

| Reaction Time | 22 hours |

Note : Similar reactions yield diazido compounds with 67% efficiency.

One-Pot Synthesis Using Azidotrimethylsilane (TMSN₃)

Inspired by CuAAC reactions, TMSN₃ may enable azide incorporation under mild conditions.

Reaction Scheme

$$

\text{Cyclohexane-1,1-dicarbonyl iodide} + 2 \text{TMSN}3 \rightarrow \text{this compound} + 2 \text{Me}3\text{SiI}

$$

Key Steps

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Catalyst | CuCl (10 mol%) | |

| Temperature | 50°C | |

| Reaction Time | 10 hours | |

| Yield | 96% (for triazoles) |

Note : While TMSN₃ typically forms triazoles, its use with diiodides may yield diazides.

Summary of Methods

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:

Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.

Common Reagents and Conditions:

Substitution: Sodium azide, thionyl chloride.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Cycloaddition: Copper(I) catalysts for click chemistry reactions.

Major Products:

Substitution: Various substituted cyclohexane derivatives.

Reduction: Cyclohexane-1,1-diamine.

Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.

Scientific Research Applications

Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.

Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .

Comparison with Similar Compounds

Cyclohexane-1,3-dione Derivatives

Structural Differences :

Reactivity :

- Cyclohexane-1,3-dione undergoes iodine-catalyzed condensations to form bisquinazolinones , whereas the diazide analog may participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) due to its terminal -N₃ groups.

Cyclohexane-1,4-dione Derivatives

Structural Differences :

- Cyclohexane-1,4-dione has ketones at the 1,4-positions, creating a more symmetrical and less strained structure compared to the 1,1-substituted diazide.

Cyclohexane-1,2-diamine and Cyclohexane-1,1-dimethanol

Functional Group Comparison :

- Cyclohexane-1,2-diamine (CAS 694-83-7) features amino groups, enabling coordination chemistry and catalysis .

- Cyclohexane-1,1-dimethanol (C₈H₁₆O₂) is a diol with applications in polymer synthesis, contrasting with the diazide’s propensity for nitrogen-rich reactions .

Data Tables

Table 1: Comparative Properties of Cyclohexane Derivatives

Table 2: Binding Affinities of Cyclohexane-1,3-dione Derivatives (In Silico)

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| 5a | 2ZOQ | -8.2 |

| 5c | 2ZOQ | -9.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.